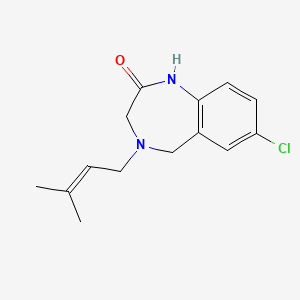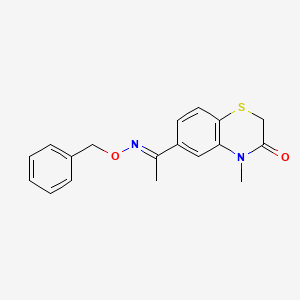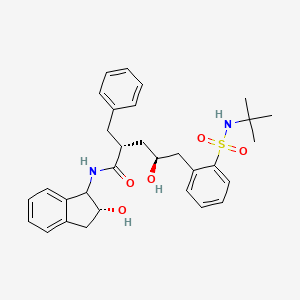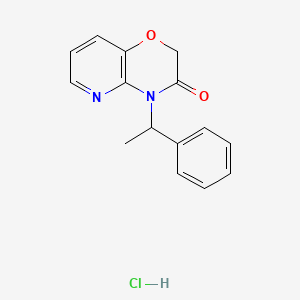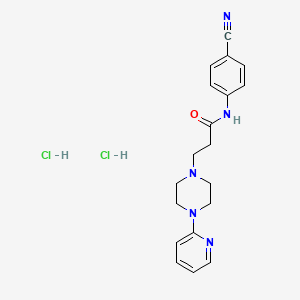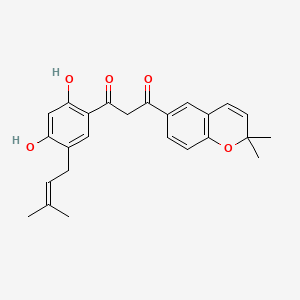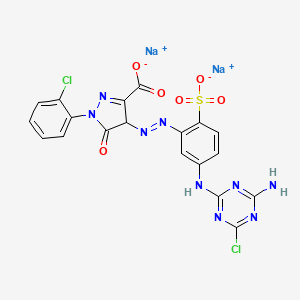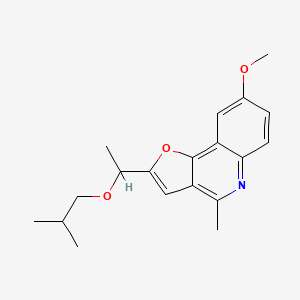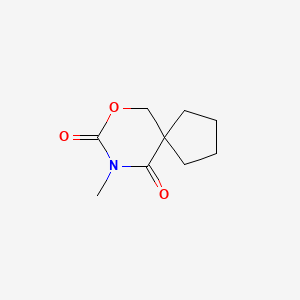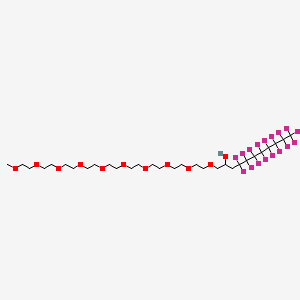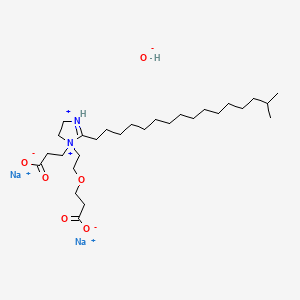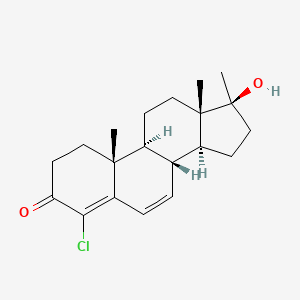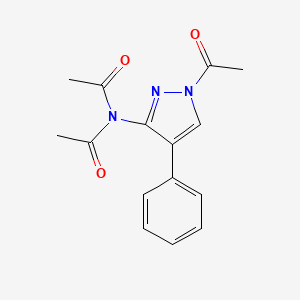
Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- is a chemical compound with the molecular formula C15-H15-N3-O3 and a molecular weight of 285.33 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, drug discovery, and organic synthesis .
Preparation Methods
The synthesis of Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- typically involves the reaction of acetic anhydride or acetyl chloride with acetamide, its hydrochloride, or its sodium salt under various conditions . The desired diamine is refluxed with excess acetic anhydride, and the unreacted acetylating agent is removed by vacuum distillation . Industrial production methods may involve similar acetylation reactions, but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety allows it to bind to various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also used in organic and medicinal synthesis and share similar structural features.
N-(Dialkylaminoalkyl) Diacetamides: These compounds exhibit a variety of pharmacologic properties and are synthesized using similar methods. The uniqueness of Diacetamide, N-(1-acetyl-4-phenylpyrazol-3-yl)- lies in its specific structure and the resulting pharmacological properties, which make it valuable in various scientific and industrial applications.
Properties
CAS No. |
97471-46-0 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-acetyl-N-(1-acetyl-4-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(19)17-9-14(13-7-5-4-6-8-13)15(16-17)18(11(2)20)12(3)21/h4-9H,1-3H3 |
InChI Key |
UYRGCSACMLZUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)N(C(=O)C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


